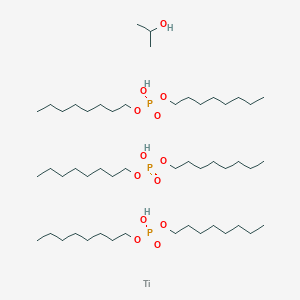
5-(3-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(3-clorofenil)-1-metil-1H-pirrol-2-carboxílico es un compuesto orgánico que pertenece a la clase de compuestos aromáticos heterocíclicos. Presenta un anillo de pirrol sustituido con un grupo 3-clorofenilo y un grupo ácido carboxílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-(3-clorofenil)-1-metil-1H-pirrol-2-carboxílico se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 3-clorobenzaldehído con metilamina para formar un intermedio de imina. Este intermedio luego se somete a ciclización con acetoacetato de etilo en condiciones ácidas para producir el derivado de pirrol deseado. El paso final involucra la hidrólisis del grupo éster para formar el ácido carboxílico.
Métodos de producción industrial
La producción industrial de este compuesto generalmente implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso está optimizado para el rendimiento y la pureza, a menudo empleando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-(3-clorofenil)-1-metil-1H-pirrol-2-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o un aldehído.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución en condiciones básicas.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes o aldehídos.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, el ácido 5-(3-clorofenil)-1-metil-1H-pirrol-2-carboxílico se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la ciencia de materiales.
Biología
En la investigación biológica, este compuesto se estudia por sus posibles actividades biológicas. Se ha investigado por sus propiedades antimicrobianas, antifúngicas y anticancerígenas. Los investigadores están explorando sus interacciones con varios objetivos biológicos para comprender su mecanismo de acción.
Medicina
En la química medicinal, el ácido 5-(3-clorofenil)-1-metil-1H-pirrol-2-carboxílico se está evaluando por su potencial como agente terapéutico. Sus derivados se están probando para su eficacia en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas. Sus derivados se están explorando para su uso en recubrimientos, polímeros y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(3-clorofenil)-1-metil-1H-pirrol-2-carboxílico involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a sus posibles efectos anticancerígenos. Las vías y los objetivos exactos aún se están investigando, y la investigación en curso tiene como objetivo dilucidar estos mecanismos en detalle.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 5-(4-clorofenil)-1-metil-1H-pirrol-2-carboxílico
- Ácido 5-(2-clorofenil)-1-metil-1H-pirrol-2-carboxílico
- Ácido 5-(3-bromofenil)-1-metil-1H-pirrol-2-carboxílico
Singularidad
El ácido 5-(3-clorofenil)-1-metil-1H-pirrol-2-carboxílico es único debido a la posición del átomo de cloro en el anillo fenilo. Este patrón de sustitución específico puede influir en la reactividad y la actividad biológica del compuesto. En comparación con sus análogos, puede exhibir diferentes propiedades farmacocinéticas y farmacodinámicas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C12H10ClNO2 |
|---|---|
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO2/c1-14-10(5-6-11(14)12(15)16)8-3-2-4-9(13)7-8/h2-7H,1H3,(H,15,16) |
Clave InChI |
ZCXSTXHTVYDLPI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=C1C(=O)O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)
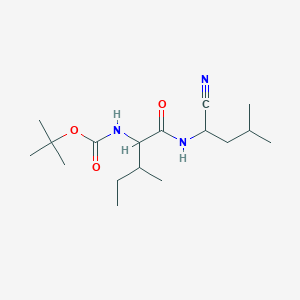
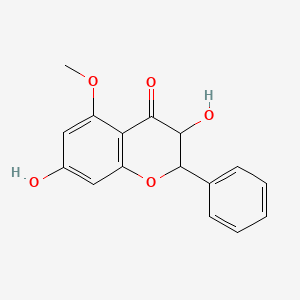
![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)

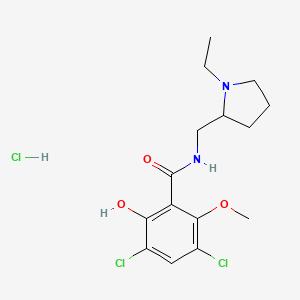
![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)
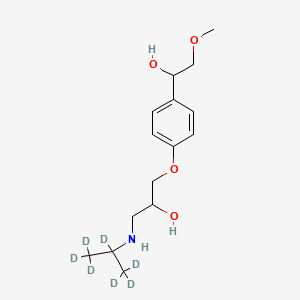
![[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B12310729.png)

![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)

![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)
